molecular formula C5H12ClN3O3 B7971241 {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate

Cat. No.: B7971241
M. Wt: 197.62 g/mol
InChI Key: KLHQMUAQKOATSM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
This compound (CAS: 1262775-03-0; Molecular Formula: C₅H₁₀ClN₃O₂) consists of a 4-methyl-1,2,5-oxadiazole (oxadiazole) ring linked via an ether oxygen to an ethylamine moiety, forming a hydrochloride hydrate salt . Its molar mass is 179.60 g/mol, and it is stored at room temperature. The hydrate form enhances stability and solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications .

The ethylamine group allows for further functionalization, such as conjugation with carboxylic acids or participation in nucleophilic reactions .

Properties

IUPAC Name

2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH.H2O/c1-4-5(8-10-7-4)9-3-2-6;;/h2-3,6H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHQMUAQKOATSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This is followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring in the presence of a base such as TBAF/THF at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of products.

Scientific Research Applications

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, some oxadiazole derivatives have been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are involved in cancer and inflammatory processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Ring System Functional Groups Salt Form
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate C₅H₁₀ClN₃O₂ 179.60 1,2,5-Oxadiazole Ether, amine Hydrochloride hydrate
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride C₇H₁₃ClN₂S 192.71 1,3-Thiazole Amine, thioether Hydrochloride
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride C₉H₁₅ClN₂O₂ 218.69 Pyrazole Carboxylic acid, methyl groups Hydrochloride
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride C₈H₁₂Cl₂N₄S 283.18 Imidazo[2,1-b]thiazole Amine, fused bicyclic system Dihydrochloride
[2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate C₉H₁₆ClN₃O 217.70 Indazole (tetrahydro) Amine, saturated bicyclic system Hydrochloride hydrate

Key Observations :

Ring Systems :

  • The oxadiazole ring in the target compound is less aromatic than thiazole or pyrazole analogs, affecting electron distribution and binding affinity in biological systems .
  • Imidazo[2,1-b]thiazole and indazole rings in analogs introduce fused bicyclic systems, which may enhance target selectivity in kinase or enzyme inhibition .

Dihydrochloride salts (e.g., imidazo-thiazole derivative) exhibit higher solubility in aqueous media compared to hydrochloride hydrates .

Hydrate vs. Anhydrous Forms :

  • Both the target compound and the tetrahydroindazole analog are hydrochloride hydrates, suggesting similar crystalline stability and hygroscopicity .

Physicochemical and Pharmacological Implications

  • Solubility : The hydrate form of the target compound likely offers improved aqueous solubility compared to anhydrous salts like [3-(4-methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride. However, dihydrochloride salts (e.g., imidazo-thiazole derivative) may surpass both in solubility .
  • Stability : Oxadiazoles are prone to hydrolysis under acidic conditions, whereas thiazoles and pyrazoles are more stable. This limits the target compound’s utility in low-pH environments .
  • Bioactivity :
    • Oxadiazole : Often used as a bioisostere in antimicrobial or anticancer agents.
    • Thiazole/Imidazo-thiazole : Common in antivirals and anti-inflammatories due to sulfur’s electron-rich nature.
    • Indazole : Found in kinase inhibitors (e.g., Pazopanib), suggesting the tetrahydroindazole analog may have similar applications .

Discrepancies in CAS Registry Numbers

A conflicting CAS number (99805-29-5) for the target compound is noted in . This may arise from database errors or mislabeling of hydrate vs. anhydrous forms. Further verification is recommended.

Biological Activity

Overview

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its oxadiazole structure, which is associated with various biological activities. This article aims to provide a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an oxadiazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms. This structural characteristic is crucial as it contributes to the compound's unique biological properties. The hydrochloride form enhances solubility and stability, making it suitable for various applications in research.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit anticancer properties . For instance, derivatives similar to {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine have shown inhibitory effects against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal activities . It has shown efficacy against both Gram-positive and Gram-negative bacteria. For example, oxadiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM .

Anti-inflammatory Effects

In addition to its antimicrobial properties, {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride has demonstrated anti-inflammatory effects by reducing inflammation markers in experimental models . This activity suggests potential applications in treating inflammatory diseases.

The specific mechanisms through which {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine exerts its biological effects are still under investigation. However, it is known that oxadiazole derivatives can interact with multiple biological targets:

  • Enzyme Inhibition : They show inhibitory potency against various enzymes including carbonic anhydrase and histone deacetylases.
  • Cell Cycle Regulation : Some studies suggest that these compounds may induce apoptosis in cancer cells by disrupting cell cycle progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological ActivityNotable Features
{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amineUnique oxadiazole structureAnticancer, anti-inflammatoryHydrochloride form enhances solubility
{2-[(4-Methyl-1,2,5-thiadiazol-3-yl)oxy]ethyl}amineContains sulfur instead of oxygenAntimicrobialDifferent heterocyclic structure
5-(Phenyl)-1,3,4-thiadiazoleContains sulfur instead of oxygenAnticancerDistinct biological profile
2-(5-Methyl-1,2,4-thiadiazol)ethanamineMethyl substitution alters activityAntimicrobialDifferent substitution pattern

This table highlights how variations in the chemical structure influence biological activity and therapeutic potential.

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives against a panel of human tumor cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced anticancer activity .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of oxadiazole compounds against multi-drug resistant strains. The findings revealed promising results with MIC values comparable to standard antibiotics .

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